![molecular formula C11H11ClO2 B1323736 4-(3-Chloro-3-butenyl)benzoic acid CAS No. 732249-57-9](/img/structure/B1323736.png)
4-(3-Chloro-3-butenyl)benzoic acid
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Overview
Description
“4-(3-Chloro-3-butenyl)benzoic acid” is a chemical compound with the CAS Number: 732249-57-9 . It has a molecular weight of 210.66 and its IUPAC name is 4-(3-chloro-3-butenyl)benzoic acid .
Molecular Structure Analysis
The InChI code for “4-(3-Chloro-3-butenyl)benzoic acid” is 1S/C11H11ClO2/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-7H,1-3H2,(H,13,14)
. This indicates the presence of a chlorine atom, a butenyl group, and a benzoic acid group in the molecule.
Scientific Research Applications
Environmental Science
In environmental science, 4-(3-Chloro-3-butenyl)benzoic acid can be studied for its degradation products and their environmental impact. Understanding its breakdown pathways can help in assessing its long-term effects on ecosystems and contribute to the development of more eco-friendly chemicals.
Each of these applications demonstrates the compound’s versatility and potential for contributing to advancements across various fields of scientific research. The information provided is based on the compound’s properties and general chemical knowledge, as specific studies detailing these applications for 4-(3-Chloro-3-butenyl)benzoic acid were not found in the search results .
Safety and Hazards
The safety data sheet for a similar compound, “4-Chlorobenzoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
4-(3-chlorobut-3-enyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-7H,1-3H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPBHAIVFBPSOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=C(C=C1)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641268 |
Source
|
Record name | 4-(3-Chlorobut-3-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-3-butenyl)benzoic acid | |
CAS RN |
732249-57-9 |
Source
|
Record name | 4-(3-Chlorobut-3-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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